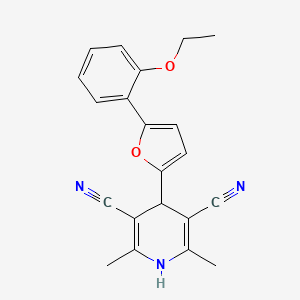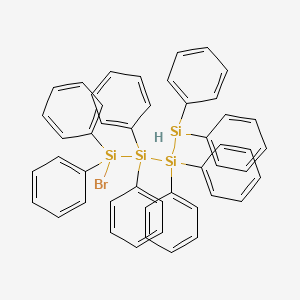
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H41BrSi4 and a molecular weight of 810.11 g/mol . This compound is characterized by its tetrasilane backbone, where each silicon atom is bonded to two phenyl groups, and one of the silicon atoms is further bonded to a bromine atom. The presence of multiple phenyl groups imparts significant steric hindrance, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of octaphenyltetrasilane with a brominating agent. One common method is the bromination of octaphenyltetrasilane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Des Réactions Chimiques
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as , , or . For example, reacting with an amine can yield the corresponding .
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of .
Reduction Reactions: The compound can be reduced using reducing agents like to form .
Common reagents and conditions used in these reactions include Lewis acids for catalysis, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science: It is used in the synthesis of novel organosilicon polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various functionalized silanes and siloxanes, which are valuable intermediates in organic synthesis.
Catalysis: It is employed as a ligand or catalyst in certain transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Biological Studies:
Mécanisme D'action
The mechanism by which 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The phenyl groups provide steric protection, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Lacks the bromine atom, making it less reactive in substitution reactions.
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Similar structure but with chlorine atoms, which have different reactivity compared to bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
21081-82-3 |
|---|---|
Formule moléculaire |
C48H41BrSi4 |
Poids moléculaire |
810.1 g/mol |
Nom IUPAC |
bromo-[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H41BrSi4/c49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(45-33-17-5-18-34-45,46-35-19-6-20-36-46)50(41-25-9-1-10-26-41)42-27-11-2-12-28-42/h1-40,50H |
Clé InChI |
ABJZKWKOHMOUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)
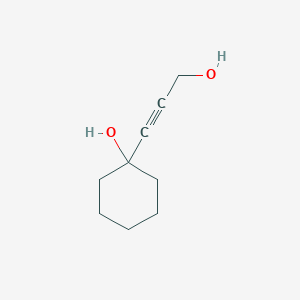
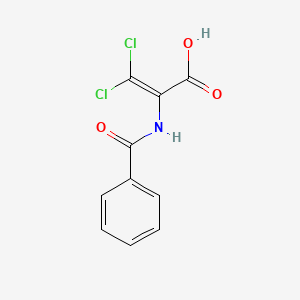
![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)

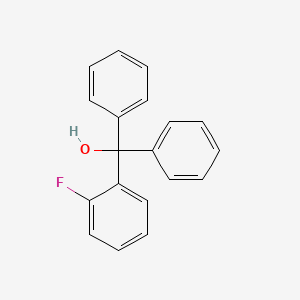

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
